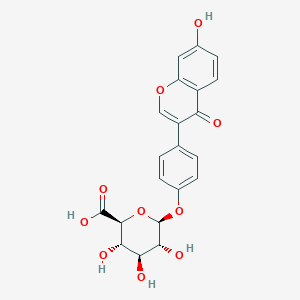
1,4-Diethylpiperazine-2,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethylpiperazine-2,5-dithione, also known as "DEPD," is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DEPD is a sulfur-containing heterocyclic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of DEPD is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit oxidative stress. DEPD has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. DEPD has also been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects
DEPD has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the activity of pro-inflammatory enzymes. DEPD has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
DEPD has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, DEPD has some limitations, including its solubility in water and its potential to interact with other compounds in the experimental system.
Future Directions
There are several future directions for DEPD research, including the optimization of its synthesis method, the development of more stable and bioavailable analogs, and the investigation of its potential applications in other fields, such as agriculture and environmental science. The potential of DEPD as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, also warrants further investigation.
Conclusion
In conclusion, 1,4-Diethylpiperazine-2,5-dithione is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DEPD has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, and has been used as a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DEPD and its potential applications in various fields.
Synthesis Methods
DEPD can be synthesized using various methods, including the reaction of 1,4-diethylpiperazine with carbon disulfide and sodium hydroxide, or the reaction of 1,4-diethylpiperazine with sulfur and hydrogen peroxide. The synthesis of DEPD has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
DEPD has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. DEPD has been used as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
CAS RN |
148306-25-6 |
|---|---|
Product Name |
1,4-Diethylpiperazine-2,5-dithione |
Molecular Formula |
C8H14N2S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
1,4-diethylpiperazine-2,5-dithione |
InChI |
InChI=1S/C8H14N2S2/c1-3-9-5-8(12)10(4-2)6-7(9)11/h3-6H2,1-2H3 |
InChI Key |
DQZOASHHODBDNI-UHFFFAOYSA-N |
SMILES |
CCN1CC(=S)N(CC1=S)CC |
Canonical SMILES |
CCN1CC(=S)N(CC1=S)CC |
synonyms |
2,5-Piperazinedithione, 1,4-diethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
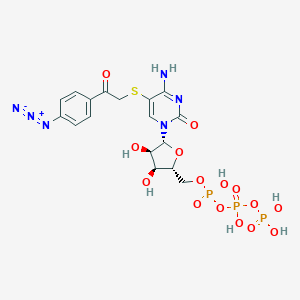
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)


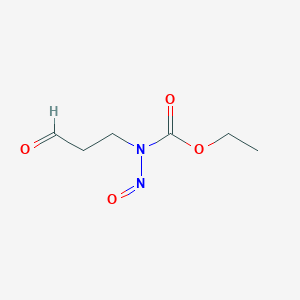
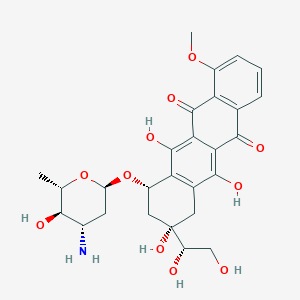
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)

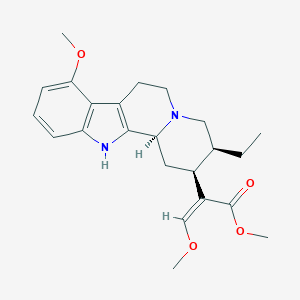

![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)

